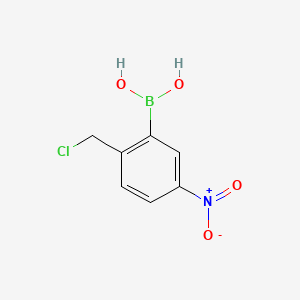

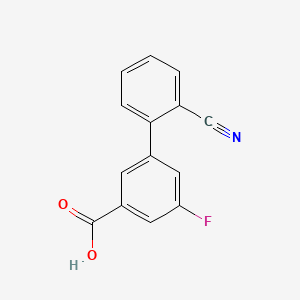

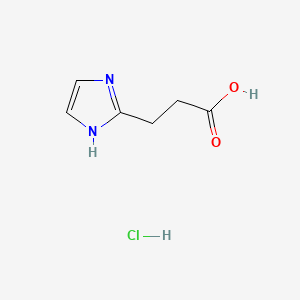

![molecular formula C12H12BrClN4O B578183 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine CAS No. 1227958-17-9](/img/structure/B578183.png)

4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several synthetic approaches have been reported for this compound. Notably, an improved seven-step synthesis from dimethyl malonate yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , which serves as a key building block for our target molecule . Other methods involve the condensation of suitable precursors to form the pyrimidine ring system.

Applications De Recherche Scientifique

1. PI3K and PIKKs Inhibition

Morpholines, including derivatives similar to the specified compound, have been studied for their role in inhibiting PI3K and PIKKs, which are important in the PI3K-AKT-mTOR pathway. These pathways are crucial in cell growth and survival, making them significant in cancer research. The morpholine derivatives act as kinase hinge binders, contributing to the inhibition of these pathways (Hobbs et al., 2019).

2. Synthesis of Potential PI3K Inhibitors

The selective Suzuki cross-coupling reaction of certain morpholine derivatives has been studied for the preparation of PI3K inhibitors. This research is pivotal in the development of new cancer treatments, as PI3K inhibitors can play a role in targeting cancer cells (Chen, Yang, & Xie, 2009).

3. Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide

Morpholine derivatives, including the one , have shown potential in inhibiting tumor necrosis factor alpha and nitric oxide. These compounds have been synthesized through various methods and are significant in studying inflammatory and autoimmune diseases (Lei, Wang, Xiong, & Lan, 2017).

4. Antimicrobial Activity

Several morpholine-based heterocycles, including those similar to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Desai et al., 2013).

Orientations Futures

: Kumar, S., & Narasimhan, B. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. BMC Chemistry, 12(1), 38. Link : An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described. The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block. Link

Propriétés

IUPAC Name |

4-[7-(bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrClN4O/c13-7-8-1-2-9-10(15-8)16-12(14)17-11(9)18-3-5-19-6-4-18/h1-2H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKYGOMPVPPFDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2C=CC(=N3)CBr)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744309 |

Source

|

| Record name | 7-(Bromomethyl)-2-chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine | |

CAS RN |

1227958-17-9 |

Source

|

| Record name | 7-(Bromomethyl)-2-chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B578112.png)

![Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B578113.png)

![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B578122.png)

![tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B578123.png)